molecular formula C7H16OSSi B14524056 O-Ethyl (trimethylsilyl)ethanethioate CAS No. 62785-58-4

O-Ethyl (trimethylsilyl)ethanethioate

Cat. No.: B14524056
CAS No.: 62785-58-4
M. Wt: 176.35 g/mol
InChI Key: CSBIYTPNPDLPRN-UHFFFAOYSA-N
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Description

O-Ethyl (trimethylsilyl)ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (trimethylsilyl)ethanethioate typically involves the reaction of ethanethioate with a trimethylsilylating agent. One common method is the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethanethioate anion attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

O-Ethyl (trimethylsilyl)ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl (trimethylsilyl)ethanethioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl (trimethylsilyl)ethanethioate is unique due to the presence of both the ethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

62785-58-4

Molecular Formula

C7H16OSSi

Molecular Weight

176.35 g/mol

IUPAC Name

O-ethyl 2-trimethylsilylethanethioate

InChI

InChI=1S/C7H16OSSi/c1-5-8-7(9)6-10(2,3)4/h5-6H2,1-4H3

InChI Key

CSBIYTPNPDLPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C[Si](C)(C)C

Origin of Product

United States

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